6-methylquinazoline-2,4(1H,3H)-dione
Overview
Description
6-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinazoline core with a methyl group at the 6th position and keto groups at the 2nd and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylquinazoline-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the condensation of anthranilic acid with formamide, followed by cyclization and oxidation steps . Another method includes the use of 2-aminobenzamide and thiols in a one-pot intermolecular annulation reaction . This method is advantageous due to its good functional group tolerance and ease of operation.
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often involves metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis . These methods are designed to enhance yield, reduce reaction time, and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
6-methylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The methyl group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinazoline N-oxides, hydroxylated derivatives, and substituted quinazolines .
Scientific Research Applications
6-methylquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, in cancer treatment, it inhibits the activity of certain enzymes and proteins involved in cell proliferation and survival . The compound can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-methylquinazoline-2,4(1H,3H)-dione include:
- Quinazoline-2,4(1H,3H)-dione
- 6-chloroquinazoline-2,4(1H,3H)-dione
- 6-ethylquinazoline-2,4(1H,3H)-dione .
Uniqueness
This compound is unique due to the presence of the methyl group at the 6th position, which can influence its biological activity and chemical reactivity. This structural modification can enhance its potency and selectivity in various applications compared to other similar compounds .
Properties
IUPAC Name |
6-methyl-1H-quinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVPNGBFUAIXTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318966 | |
Record name | 6-methylquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10318966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62484-16-6 | |
Record name | 62484-16-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methylquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10318966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.